molecular formula C16H12FN3O2 B6063524 8-FLUORO-1-METHYL-4-OXO-N-(PYRIDIN-3-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE

8-FLUORO-1-METHYL-4-OXO-N-(PYRIDIN-3-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B6063524
M. Wt: 297.28 g/mol
InChI Key: BERRQWYXSSXQRU-UHFFFAOYSA-N
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Description

8-FLUORO-1-METHYL-4-OXO-N-(PYRIDIN-3-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

8-fluoro-1-methyl-4-oxo-N-pyridin-3-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-20-9-12(16(22)19-10-4-3-7-18-8-10)15(21)11-5-2-6-13(17)14(11)20/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRQWYXSSXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-FLUORO-1-METHYL-4-OXO-N-(PYRIDIN-3-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-FLUORO-1-METHYL-4-OXO-N-(PYRIDIN-3-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Fluoroquinolones: A class of antibiotics with a similar core structure.

    Pyridine derivatives: Compounds with a pyridine ring that might share some chemical properties.

Uniqueness

8-FLUORO-1-METHYL-4-OXO-N-(PYRIDIN-3-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to other quinoline derivatives.

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